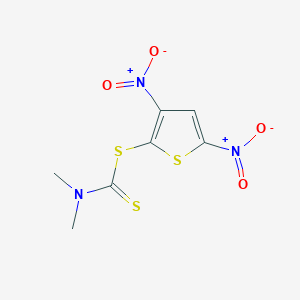
2,5-Dimethyloct-5-en-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyloct-5-en-3-yn-2-ol is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C10H16O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloct-5-en-3-yn-2-ol typically involves the use of alkyne and alkene chemistry. One common method is the reaction of a suitable alkyne with a Grignard reagent, followed by the addition of an aldehyde or ketone to form the desired alcohol. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide (CuI) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloct-5-en-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,5-Dimethyloct-5-en-3-yn-2-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyloct-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The presence of both double and triple bonds contributes to its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylhex-5-en-3-yn-2-ol
- 3,7-Dimethyl-oct-6-en-1-yn-3-ol
- 2,7-Dimethyloct-7-en-5-yn-4-yl ester
Uniqueness
2,5-Dimethyloct-5-en-3-yn-2-ol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Properties
CAS No. |
62839-48-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,5-dimethyloct-5-en-3-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-5-6-9(2)7-8-10(3,4)11/h6,11H,5H2,1-4H3 |
InChI Key |
IGHVEVQNKRBBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol](/img/structure/B14528400.png)
![(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]](/img/structure/B14528401.png)




![S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate](/img/structure/B14528431.png)

![N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide](/img/structure/B14528441.png)

![Benzoic acid;7-oxabicyclo[4.1.0]hepta-2,4-dien-2-ylmethanol](/img/structure/B14528443.png)

